molecular formula C24H21ClN2O5 B12014123 4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate CAS No. 765311-33-9

4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate

Cat. No.: B12014123
CAS No.: 765311-33-9
M. Wt: 452.9 g/mol
InChI Key: XYYBTPWHCWOYKI-CVKSISIWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the hydrazone: This involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 2-chlorobenzoyl hydrazone.

    Coupling reaction: The hydrazone is then coupled with 2-methoxyphenyl 4-ethoxybenzoate under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to enhance reaction rates. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. This can lead to downstream effects on cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate is unique due to its specific structural features, such as the presence of both methoxy and ethoxy groups, which may confer distinct chemical and biological properties. These structural differences can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various research applications .

Properties

CAS No.

765311-33-9

Molecular Formula

C24H21ClN2O5

Molecular Weight

452.9 g/mol

IUPAC Name

[4-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 4-ethoxybenzoate

InChI

InChI=1S/C24H21ClN2O5/c1-3-31-18-11-9-17(10-12-18)24(29)32-21-13-8-16(14-22(21)30-2)15-26-27-23(28)19-6-4-5-7-20(19)25/h4-15H,3H2,1-2H3,(H,27,28)/b26-15+

InChI Key

XYYBTPWHCWOYKI-CVKSISIWSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3Cl)OC

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC=CC=C3Cl)OC

Origin of Product

United States

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